12(R)-Hpete

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

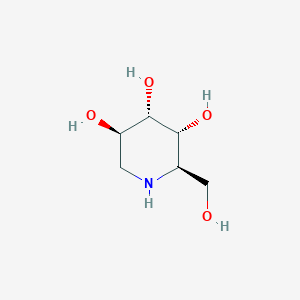

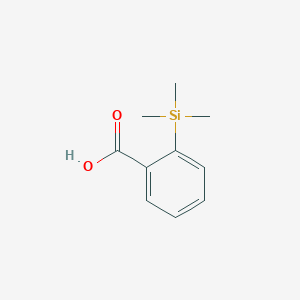

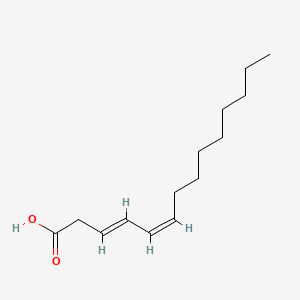

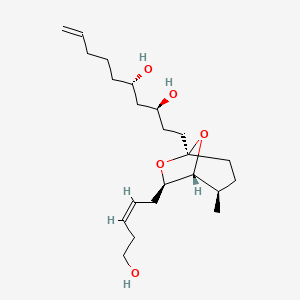

L’acide 12R-hydroperoxy-5,8,10,14-eicosatetraénoïque, communément appelé 12R-HPETE, est un métabolite dérivé de l’acide arachidonique. Il appartient à la famille des acides hydroxyeicosatetraénoïques (HETE) et joue un rôle important dans divers processus biologiques. Ce composé est particulièrement remarquable pour sa participation à la voie de la lipooxygénase, qui est essentielle à la production de diverses molécules de signalisation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 12R-HPETE est synthétisé à partir de l’acide arachidonique par l’action de l’enzyme arachidonate 12-lipooxygénase (ALOX12B). L’enzyme catalyse l’addition d’oxygène moléculaire à l’acide arachidonique, ce qui conduit à la formation de 12R-HPETE . Les conditions réactionnelles impliquent généralement la présence d’oxygène et de cofacteurs spécifiques qui facilitent l’activité enzymatique.

Méthodes de production industrielle

La production industrielle du 12R-HPETE n’est pas largement documentée, car il est principalement synthétisé à des fins de recherche. La conversion enzymatique de l’acide arachidonique en utilisant l’ALOX12B recombinante dans des bioréacteurs contrôlés pourrait être une méthode potentielle pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le 12R-HPETE subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former d’autres eicosanoïdes.

Réduction : Le groupe hydroperoxy peut être réduit en un groupe hydroxyle, formant du 12R-HETE.

Isomérisation : Il peut être isomérisé pour former différents isomères structuraux.

Réactifs et conditions courants

Oxydation : Oxygène moléculaire et oxydases spécifiques.

Réduction : Les glutathion peroxydases (GPX1, GPX2, GPX4) sont généralement impliquées dans la réduction du 12R-HPETE en 12R-HETE.

Isomérisation : Isomérisation enzymatique impliquant des lipooxygénases.

Principaux produits

12R-HETE : Formé par la réduction du 12R-HPETE.

Epoxyalcools : Formés par des réactions d’isomérisation.

Applications de la recherche scientifique

Le 12R-HPETE a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les processus de peroxydation lipidique et d’oxydation enzymatique.

Biologie : Joue un rôle dans la signalisation cellulaire et la régulation des réponses inflammatoires.

Médecine : Investigations sur son rôle potentiel dans les affections cutanées telles que le psoriasis et l’ichtyose.

Industrie : Applications industrielles limitées, principalement utilisées en milieu de recherche.

Applications De Recherche Scientifique

12R-HPETE has several applications in scientific research:

Chemistry: Used as a model compound to study lipid peroxidation and enzymatic oxidation processes.

Biology: Plays a role in cell signaling and regulation of inflammatory responses.

Medicine: Investigated for its potential role in skin disorders such as psoriasis and ichthyosis.

Industry: Limited industrial applications, primarily used in research settings.

Mécanisme D'action

Le 12R-HPETE exerce ses effets par l’intermédiaire de la voie de la lipooxygénase. Il est produit par l’enzyme ALOX12B et peut être métabolisé davantage par les glutathion peroxydases pour former du 12R-HETE. Ces métabolites agissent comme des molécules de signalisation, influençant divers processus biologiques tels que l’inflammation, la prolifération cellulaire et la différenciation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 12S-hydroperoxy-5,8,10,14-eicosatetraénoïque (12S-HPETE) : Un énantiomère du 12R-HPETE ayant des fonctions biologiques similaires mais une stéréochimie différente.

Acide 15-hydroperoxy-5,8,11,13-eicosatetraénoïque (15-HPETE) : Un autre membre de la famille des HETE ayant des rôles biologiques distincts.

Unicité

Le 12R-HPETE est unique en raison de sa stéréochimie spécifique, qui influence son interaction avec les enzymes et les récepteurs. Cette stéréochimie est essentielle pour son rôle dans la fonction de barrière cutanée et sa participation à des voies inflammatoires spécifiques .

Propriétés

Numéro CAS |

126873-49-2 |

|---|---|

Formule moléculaire |

C20H32O4 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(5Z,8Z,10E,12R,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 |

Clé InChI |

ZIOZYRSDNLNNNJ-ZYBDYUKJSA-N |

SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |

SMILES isomérique |

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO |

SMILES canonique |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |

| 126873-49-2 | |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)